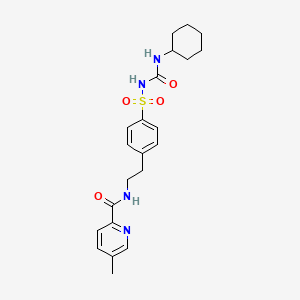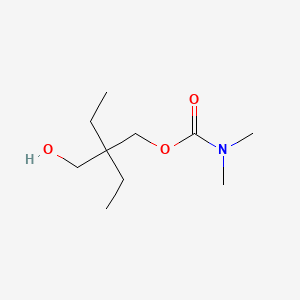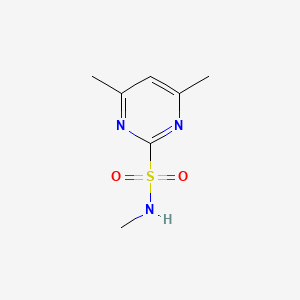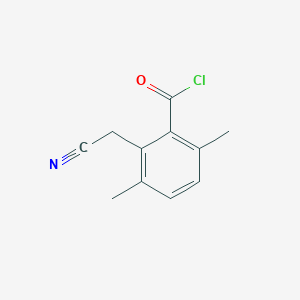
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is a complex organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a sulfamoyl group, and a picolinamide moiety. It is primarily studied for its potential therapeutic effects and its role in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide typically involves multiple steps. One common method includes the reaction of 4-(2-aminoethyl)-N-(cyclohexylcarbamoyl)benzenesulfonamide with methyl 5-methylpyrazine-2-carboxylate in the presence of sodium methoxide in methanol . This reaction proceeds under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as microwave-assisted synthesis and solid dispersion technology to enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular pathways and its role in modulating enzyme activity.
Mécanisme D'action
The mechanism of action of N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide involves its interaction with specific molecular targets. It is known to inhibit the action of certain enzymes, such as sulfonylurea receptors and adenosine triphosphate-sensitive potassium channels in pancreatic beta cells . This inhibition leads to the release of insulin, making it a valuable compound in the management of diabetes .
Comparaison Avec Des Composés Similaires
Glibenclamide: Another sulfonylurea derivative with similar hypoglycemic effects.
Glipizide: Shares a similar mechanism of action but differs in its pharmacokinetic properties.
Uniqueness: N-(4-(N-(cyclohexylcarbamoyl)sulfamoyl)phenethyl)-5-methylpicolinamide is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a cyclohexylcarbamoyl group and a picolinamide moiety differentiates it from other sulfonylurea derivatives, providing unique therapeutic advantages .
Propriétés
Formule moléculaire |
C22H28N4O4S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H28N4O4S/c1-16-7-12-20(24-15-16)21(27)23-14-13-17-8-10-19(11-9-17)31(29,30)26-22(28)25-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,23,27)(H2,25,26,28) |
Clé InChI |
LAPJGCIQXJPTNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)
![[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride](/img/structure/B13958696.png)








![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
![[2-(Aminocarbonyl)ethyl] methanethiosulfonate](/img/structure/B13958770.png)


